Diethyl 6-fluoroquinoline-2,3-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-fluoroquinoline-2,3-dicarboxylate typically involves the esterification of 6-fluoroquinoline-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-fluoroquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The fluorine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Diethyl 6-fluoroquinoline-2,3-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 6-fluoroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets in biological systems. The fluorine atom in the quinoline ring enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity . The compound can inhibit the growth of microorganisms by interfering with their DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl quinoline-2,3-dicarboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Fluoroquinoline-2,3-dicarboxylic acid: The acid form of the compound, which has different solubility and reactivity.
Uniqueness
Diethyl 6-fluoroquinoline-2,3-dicarboxylate is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to its non-fluorinated counterparts .
Biological Activity
Diethyl 6-fluoroquinoline-2,3-dicarboxylate is a synthetic compound that belongs to the quinoline class, characterized by its unique structural features, including two carboxylate ester groups and a fluorine atom at the 6-position of the quinoline ring. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C13H12FNO4, with a molecular weight of approximately 273.24 g/mol. The presence of the fluorine atom enhances the lipophilicity of the compound, which may improve its membrane permeability and overall bioactivity. Its synthesis typically yields a white to off-white solid with moderate solubility in organic solvents .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive and Gram-negative bacteria. The fluorine substitution is believed to play a crucial role in enhancing its antibacterial efficacy.
A comparative analysis of its activity against several bacterial strains is summarized in Table 1.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism of action may involve inhibition of bacterial DNA gyrase and topoisomerase IV, similar to other fluoroquinolone derivatives .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity . Studies have evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicate that this compound can induce apoptosis and inhibit cell proliferation.
Table 2 summarizes the anticancer effects observed in vitro:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12 | Induction of apoptosis via caspase activation |
A549 | 15 | Cell cycle arrest at G2/M phase |
The anticancer mechanisms are thought to involve modulation of signaling pathways related to cell survival and apoptosis .
Interaction Studies
Interaction studies have been conducted to understand how this compound binds to various biological targets. Techniques such as molecular docking and surface plasmon resonance have been utilized to assess its binding affinity with enzymes involved in metabolic pathways and DNA replication processes.
Binding Affinity Analysis
The binding affinities of this compound with selected targets are presented in Table 3.
Target Enzyme | Binding Affinity (kcal/mol) |
---|---|
DNA Gyrase | -9.5 |
Topoisomerase II | -8.7 |
Cyclic nucleotide phosphodiesterase | -7.9 |
These interactions suggest potential therapeutic applications in treating infections and cancers resistant to conventional therapies .
Properties
CAS No. |
92525-75-2 |
---|---|
Molecular Formula |
C15H14FNO4 |
Molecular Weight |
291.27 g/mol |
IUPAC Name |
diethyl 6-fluoroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H14FNO4/c1-3-20-14(18)11-8-9-7-10(16)5-6-12(9)17-13(11)15(19)21-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
CAGDPCQGJPGFON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)F)C(=O)OCC |
Origin of Product |
United States |
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